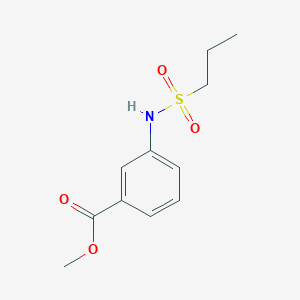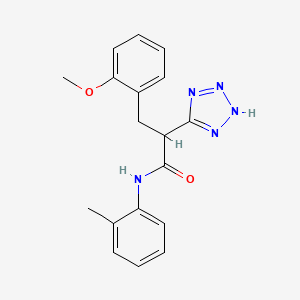
1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one” is a complex organic molecule. It contains a tert-butylphenyl group, which is a common motif in organic chemistry and often used in the synthesis of pharmaceuticals and other organic compounds . The “dihydroindazol-4-one” part suggests the presence of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Indazole derivatives have been studied for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butylphenyl group would likely contribute to the overall hydrophobicity of the molecule, while the indazole core could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The tert-butylphenyl group is generally quite stable and unreactive. The indazole core could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and functional groups would influence properties like solubility, melting point, boiling point, and stability .Wirkmechanismus
The mechanism of action of DIM-1 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This compound has been shown to activate the caspase-3 pathway, which is a key pathway involved in apoptosis. Additionally, DIM-1 has been found to inhibit the expression of certain proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer properties.
Biochemical and physiological effects:
In addition to its anti-cancer properties, DIM-1 has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that DIM-1 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIM-1 in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DIM-1 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DIM-1. One area of interest is the development of new cancer treatments based on this compound. Additionally, researchers may explore the potential applications of DIM-1 in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DIM-1 and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of DIM-1 involves a multistep process that starts with the reaction of 4-tert-butylbenzaldehyde with 2,4-pentanedione. This reaction produces a product that is then subjected to further reaction with ammonium acetate and hydrazine hydrate. The final product is obtained through a series of purification steps that involve column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DIM-1 has been found to have a range of potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to have potential anti-cancer properties. Studies have shown that DIM-1 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-18(2,3)13-6-8-14(9-7-13)21-16-10-19(4,5)11-17(22)15(16)12-20-21/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFAALMTKMRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)


![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2979411.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)